molecular formula C6H10ClNO B034202 N-Allyl-3-chloropropanamide CAS No. 106593-38-8

N-Allyl-3-chloropropanamide

Cat. No.: B034202
CAS No.: 106593-38-8
M. Wt: 147.6 g/mol
InChI Key: YUENFBIGWWZQGS-UHFFFAOYSA-N
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Description

N-Allyl-3-chloropropanamide: is an organic compound with the chemical formula C6H10ClNO . It is a member of the amide family and is characterized by the presence of an allyl group and a chlorine atom attached to the propanamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-3-chloropropanamide can be synthesized through the reaction of allylamine with 3-chloropropanoyl chloride. The reaction typically involves dissolving allylamine in an organic solvent and gradually adding 3-chloropropanoyl chloride. After the reaction is complete, the mixture is hydrolyzed and purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-3-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated products.

    Reduction Reactions: The carbonyl group in the amide can be reduced to form amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Epoxides or hydroxylated products.

    Reduction Reactions: Amines or alcohols.

Scientific Research Applications

Chemistry: N-Allyl-3-chloropropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-Allyl-3-chloropropanamide involves its interaction with specific molecular targets. The allyl group allows the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom can participate in electrophilic reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    N-Allyl-3-bromopropanamide: Similar structure but with a bromine atom instead of chlorine.

    N-Allyl-3-iodopropanamide: Similar structure but with an iodine atom instead of chlorine.

    N-Allyl-3-fluoropropanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: N-Allyl-3-chloropropanamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size make it suitable for various substitution and electrophilic reactions, providing versatility in synthetic applications.

Properties

IUPAC Name

3-chloro-N-prop-2-enylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUENFBIGWWZQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286582
Record name N-ALLYL-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106593-38-8
Record name 3-Chloro-N-2-propen-1-ylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106593-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ALLYL-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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